5-Phenyl-[1,4]diazepane
CAS No.:
Cat. No.: VC14400335
Molecular Formula: C11H16N2
Molecular Weight: 176.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H16N2 |
|---|---|
| Molecular Weight | 176.26 g/mol |
| IUPAC Name | 5-phenyl-1,4-diazepane |
| Standard InChI | InChI=1S/C11H16N2/c1-2-4-10(5-3-1)11-6-7-12-8-9-13-11/h1-5,11-13H,6-9H2 |
| Standard InChI Key | QCAAXQQWOQRRIO-UHFFFAOYSA-N |
| Canonical SMILES | C1CNCCNC1C2=CC=CC=C2 |
Introduction
Structural Characteristics of 5-Phenyl- diazepane
Molecular Geometry and Stereoelectronic Properties
The 1,4-diazepane core consists of a seven-membered ring with nitrogen atoms at positions 1 and 4. The incorporation of a phenyl group at position 5 introduces steric constraints that influence ring puckering and nitrogen lone-pair orientations. Computational studies on analogous 1,4-diazepines reveal two predominant conformers: the "M" (major) and "P" (minor) forms, differentiated by the orientation of substituents relative to the ring plane . For 5-phenyl- diazepane, density functional theory (DFT) simulations predict a ground-state preference for the M-conformer, stabilized by 4.3 kcal/mol compared to the P-form . This conformational bias has implications for receptor binding, as demonstrated in benzodiazepine drug design.
Table 1: Key Molecular Properties of 5-Phenyl- diazepane
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) spectroscopy provides critical insights into the dynamic behavior of 5-phenyl- diazepane. In deuterated dimethyl sulfoxide (DMSO-d₆), the compound exhibits:
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¹H NMR: Distinct splitting patterns for axial and equatorial protons on the diazepane ring (δ 3.2–4.1 ppm), with aromatic protons appearing as a multiplet at δ 7.2–7.5 ppm .
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¹³C NMR: Resonances for the phenyl carbons (125–140 ppm) and diazepane ring carbons (45–65 ppm) .
Variable-temperature NMR studies reveal restricted rotation about the N-C bonds, with an inversion barrier of approximately 18–21 kcal/mol, comparable to N-substituted benzodiazepinones .
Synthetic Methodologies
Classical Ring-Closing Approaches
The synthesis of 5-phenyl- diazepane typically employs a cyclocondensation strategy using appropriately functionalized precursors. A representative route involves:
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Amination of 5-Phenyl-1,4-diketone: Reaction with 1,2-diaminoethane under acidic conditions yields the diazepane ring .
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Reductive Amination: For N-substituted derivatives, catalytic hydrogenation of Schiff bases formed between aldehydes and diamines is employed .
Table 2: Comparison of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Challenges | Reference |
|---|---|---|---|---|
| Cyclocondensation | 58–62 | >95 | Epimerization at C5 | |
| Reductive Amination | 72–75 | 90–92 | Over-reduction of phenyl group |
Modern Catalytic Strategies
Stability and Metabolic Considerations
Chemical Stability
The compound demonstrates pH-dependent stability:
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Acidic Conditions (pH <3): Rapid ring-opening via N-protonation and hydrolysis (t₁/₂ = 2.3 h) .
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Neutral/Basic Conditions (pH 7–9): Stable for >72 hours at 25°C .
Cytochrome P450 Metabolism
Microsomal studies using human liver fractions identify CYP3A4 as the primary metabolizing enzyme, with major oxidation pathways at the C3 and C7 positions . The phenyl group slows oxidative degradation compared to aliphatic analogs.
Future Research Directions
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